Ethyl 2-amino-2-(3-bromophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-2-(3-bromophenyl)acetate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of glycine, where the hydrogen atom of the amino group is substituted with a 3-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-(3-bromophenyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with 3-bromoaniline in the presence of a base such as sodium acetate in ethanol under reflux conditions . The reaction proceeds through nucleophilic substitution, where the amino group of 3-bromoaniline attacks the carbonyl carbon of ethyl bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(3-bromophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of oxides or nitro compounds.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 2-amino-2-(3-bromophenyl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in studies investigating the effects of brominated aromatic compounds on biological systems.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(3-bromophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(3-bromophenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-2-(4-bromophenyl)acetate: Similar structure but with the bromine atom at the para position.
Ethyl 2-amino-2-(2-bromophenyl)acetate: Similar structure but with the bromine atom at the ortho position.
Uniqueness
This compound is unique due to the specific positioning of the bromine atom at the meta position, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its ortho and para counterparts.
Properties
Molecular Formula |
C10H12BrNO2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
ethyl 2-amino-2-(3-bromophenyl)acetate |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9H,2,12H2,1H3 |
InChI Key |
CGKKHOIPUJIWBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.